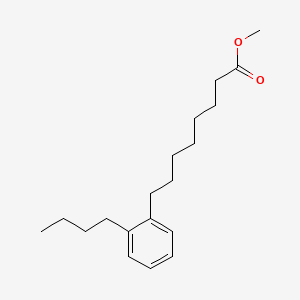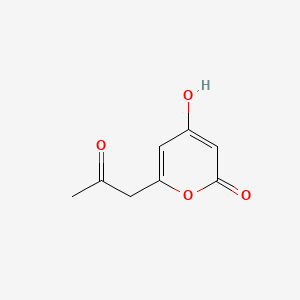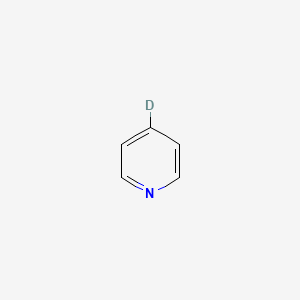
Pyridine-4-D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-4-D1 is a deuterated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities. This compound, specifically, is used in scientific research for its isotopic labeling, which aids in the study of reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-4-D1 can be synthesized through several methods, including:
Deuterium Exchange: This involves the exchange of hydrogen atoms in pyridine with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-4-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide using oxidizing agents like peracids.
Reduction: It can be reduced to form dihydropyridine derivatives using reducing agents such as boranes and silanes.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Boranes and silanes are used for reduction reactions.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine-4-D1 has numerous applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and kinetics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Industry: Employed in the synthesis of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
Pyridine-4-D1 is compared with other similar compounds such as:
Pyridine: The non-deuterated form, which is more commonly used but lacks the isotopic labeling benefits.
Dihydropyridine: A reduced form of pyridine with different chemical properties and applications.
Piperidine: A fully saturated derivative of pyridine with distinct biological activities.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Comparación Con Compuestos Similares
- Pyridine
- Dihydropyridine
- Piperidine
Pyridine-4-D1’s isotopic labeling makes it a powerful tool in scientific research, offering unique advantages in studying complex chemical and biological systems.
Propiedades
IUPAC Name |
4-deuteriopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-MICDWDOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What structural information about Pyridine-4-D1 can be derived from the provided research papers?
A1: this compound is a deuterated form of pyridine where a single hydrogen atom is replaced with deuterium. The research primarily focuses on its spectroscopic properties. For instance, analysis of the 0-0 band in the near ultraviolet π*–n transition yielded the following rotational constants: A′ = 0.19843 ± 0.00008 cm−1, B′ = 0.17957 ± 0.00008 cm−1, C′ = 0.09426 ± 0.00020 cm−1 []. These constants are slightly smaller than the ground state constants, suggesting a minor increase in molecular dimensions upon excitation. Additionally, researchers have utilized a modified Urey-Bradley force field to analyze the normal coordinates of planar vibrations in this compound and its isomers, providing insights into its vibrational modes [].
Q2: How does the molecular structure of this compound influence its behavior in liquid solutions?
A2: The deuterium substitution in this compound plays a significant role in understanding its rotational and translational motions within liquid solutions. Researchers have studied the pressure dependence of deuteron spin-lattice relaxation times in this compound and other monosubstituted benzenes []. This research revealed a correlation between the anisotropy parameter (κ), which describes the coupling between rotational and translational motions, and the van der Waals volume of the substituent. Therefore, the size and shape of the deuterium atom in this compound directly influence its interactions with surrounding molecules and its overall mobility in solution.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
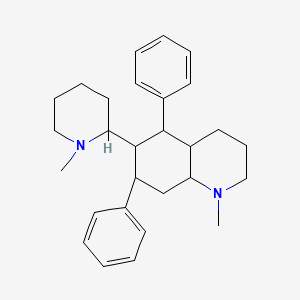
![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

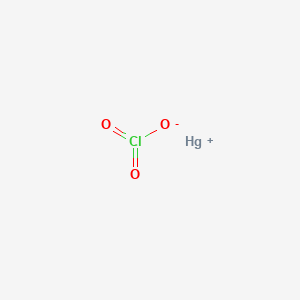



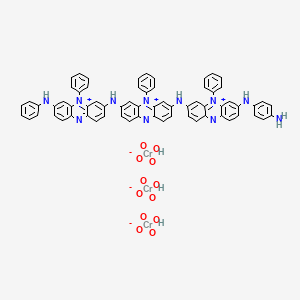
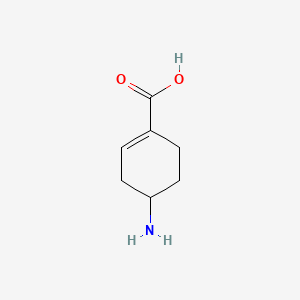

![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
